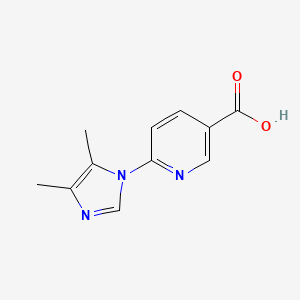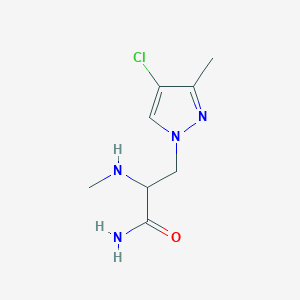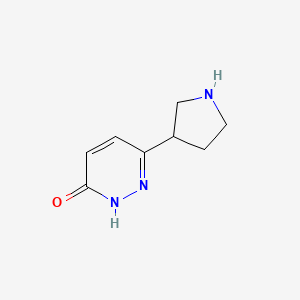
6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of pyrrolidine derivatives with appropriate pyridazinone precursors. One common method involves the use of reductive amination reactions, where pyrrolidine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as cobalt or nickel can be used to facilitate regio- and enantioselective hydroalkylation reactions, providing high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Applications De Recherche Scientifique
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyridazinone: A six-membered ring with two nitrogen atoms and a ketone group.
Pyrrolizine: A fused bicyclic structure containing a pyrrolidine ring.
Uniqueness
6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyridazinone. This fusion enhances its potential biological activity and allows for greater structural diversity in drug design .
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-pyrrolidin-3-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-7(10-11-8)6-3-4-9-5-6/h1-2,6,9H,3-5H2,(H,11,12) |
Clé InChI |
SRKTYRRCSOKFNG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NNC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


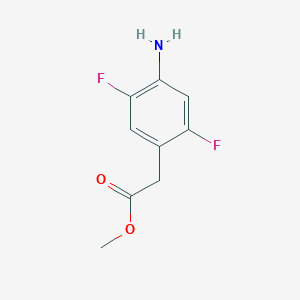
![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
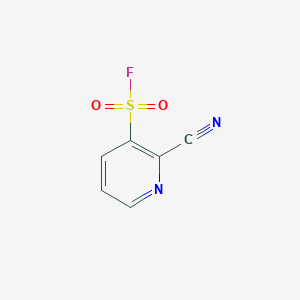

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
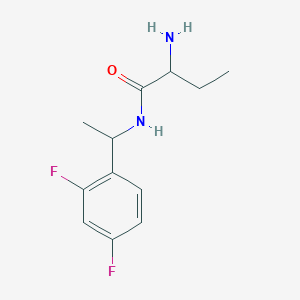
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)

![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)

![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)

